molecular formula C14H14O2 B13561867 5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde

5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde

Cat. No.: B13561867
M. Wt: 214.26 g/mol
InChI Key: PCCJHTUAHNWAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a 2,4,6-trimethylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde. The subsequent Friedel-Crafts acylation with 2,4,6-trimethylbenzoyl chloride yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(2,4,6-Trimethylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(2,4,6-Trimethylphenyl)furan-2-methanol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of trimethyl.

    5-(4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Contains a chlorophenoxy group instead of trimethylphenyl.

    5-(Nitrophenyl)furan-2-carbaldehyde: Substituted with a nitro group instead of trimethyl.

Uniqueness

5-(2,4,6-Trimethylphenyl)furan-2-carbaldehyde is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C14H14O2/c1-9-6-10(2)14(11(3)7-9)13-5-4-12(8-15)16-13/h4-8H,1-3H3

InChI Key

PCCJHTUAHNWAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(O2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.